Acetylglycine

説明

特性

IUPAC Name |

2-acetamidoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJIRPAQVSHGFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 |

Source

|

| Record name | aceturic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceturic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043793 |

Source

|

| Record name | Aceturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | Aceturic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26.3 mg/mL at 15 °C |

Source

|

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-24-8 |

Source

|

| Record name | Acetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceturic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-ACETYLGLYCINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aceturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2UT4677KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C |

Source

|

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Acetylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylglycine, also known as N-acetylglycine or aceturic acid, is the N-acetylated derivative of the amino acid glycine.[1][2] As a human metabolite, it plays a role in various biochemical processes and is utilized as a building block in the synthesis of more complex molecules, including peptidomimetics and other pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the chemical structure and physical properties of acetylglycine, complete with detailed experimental protocols for their determination.

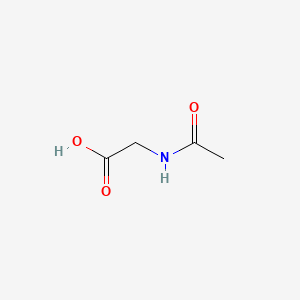

Chemical Structure and Identification

Acetylglycine is a simple N-acyl-alpha amino acid.[5] The structure consists of a glycine molecule where one of the hydrogen atoms of the amino group is replaced by an acetyl group.

Table 1: Chemical Identifiers for Acetylglycine

| Identifier | Value | Source |

| IUPAC Name | 2-acetamidoacetic acid | [1][2] |

| CAS Number | 543-24-8 | [3][6] |

| Molecular Formula | C4H7NO3 | [3][6] |

| SMILES | CC(=O)NCC(=O)O | [1][7] |

| InChI | 1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | [1][5] |

| InChIKey | OKJIRPAQVSHGFK-UHFFFAOYSA-N | [1][7] |

Physical Properties

Acetylglycine is a white crystalline solid at room temperature.[1][3] Its physical properties are crucial for its handling, formulation, and application in various scientific contexts.

Table 2: Physical and Chemical Properties of Acetylglycine

| Property | Value | Source |

| Molecular Weight | 117.10 g/mol | [1][3] |

| Melting Point | 206-209 °C | [1][3][7] |

| Boiling Point | 405.1 °C at 760 mmHg (Predicted) | [8] |

| Water Solubility | 26.3 - 27 g/100 mL (at 15 °C) | [1][5][8][9] |

| pKa (Strongest Acidic) | 3.67 - 3.77 | [2][5] |

| logP | -1.2 to -1.3 | [5][8] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of acetylglycine are provided below.

Synthesis of Acetylglycine

A common method for the laboratory synthesis of acetylglycine involves the acetylation of glycine with acetic anhydride.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. quora.com [quora.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. chm.uri.edu [chm.uri.edu]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. jcsp.org.pk [jcsp.org.pk]

The Endogenous Landscape of Acetylglycine: A Technical Guide to its Natural Occurrence and Origins

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and endogenous sources of N-acetylglycine, a significant metabolite in human physiology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biosynthesis, degradation, and quantification of this molecule.

Introduction

N-acetylglycine, an acylated form of the amino acid glycine, is an endogenous metabolite increasingly recognized for its role in various physiological and pathological processes. While present at low levels in healthy individuals, its concentration can be altered in certain metabolic disorders, making it a potential biomarker. Understanding its natural distribution and metabolic pathways is crucial for elucidating its biological functions and exploring its therapeutic potential.

Natural Occurrence and Endogenous Distribution

N-acetylglycine is a naturally occurring metabolite found across different biological kingdoms, including in humans, other mammals, insects like Drosophila melanogaster, and microorganisms such as Candida tropicalis. It is also a minor constituent of various foods.

Endogenously in humans, acetylglycine is found in various biofluids and tissues. Its concentrations are dynamically regulated by metabolic processes. The following tables summarize the reported quantitative data for N-acetylglycine in key human biofluids.

Quantitative Data

Table 1: Concentration of N-Acetylglycine in Human Blood

| Biospecimen | Population | Condition | Concentration (µM) | Reference |

| Blood | Adult (>18 years) | Normal | 109.44 ± 85.64 | [1] |

Table 2: Concentration of N-Acetylglycine in Human Urine

| Biospecimen | Population | Condition | Concentration (µmol/mmol creatinine) | Reference |

| Urine | Adult (25-30 years) | Normal | 0.5965 – 9.7889 | [2] |

| Urine | Control Subjects | Normal | < 40 | [3] |

Endogenous Biosynthesis and Degradation Pathways

The metabolism of N-acetylglycine involves several key enzymatic pathways for its synthesis and breakdown.

Biosynthesis

There are two primary proposed pathways for the endogenous synthesis of N-acetylglycine:

-

Conjugation of Glycine with Acetyl-CoA: The most direct route involves the enzymatic conjugation of glycine with acetyl-CoA. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme that facilitates the formation of an amide bond between the acyl group of acetyl-CoA and the amino group of glycine.

-

Proteolytic Degradation of N-acetylated Proteins: A significant portion of eukaryotic proteins, particularly in humans, are acetylated at their N-terminus. The natural turnover and degradation of these proteins by hydrolases can release N-acetylated amino acids, including N-acetylglycine.

Degradation

The primary mechanism for the catabolism of N-acetylglycine is the hydrolysis of the amide bond, which releases free glycine and acetate. This process is catalyzed by enzymes such as aminoacylase I. Deficiencies in this enzyme can lead to an accumulation of N-acetylated amino acids in the urine.

Experimental Protocols for Quantification

The accurate quantification of N-acetylglycine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

General Workflow

The general workflow for the analysis of N-acetylglycine involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. Strategies to assess and optimize stability of endogenous amines during cerebrospinal fluid sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerebrospinal Fluid Analysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. Cerebrospinal fluid gradients of acetylcholinesterase and butyrylcholinesterase activity in healthy aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylglycine as a potential biomarker for metabolic disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. N-acetylglycine, an acylated amino acid, has emerged as a promising candidate biomarker implicated in various metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of acetylglycine's role in metabolic dysregulation, methodologies for its quantification, and its potential as a therapeutic target.

Introduction

N-acetylglycine is an endogenous metabolite formed from the conjugation of an acetyl group with the amino acid glycine. It is part of the larger family of N-acyl amino acids, which are increasingly recognized for their roles in cellular signaling and metabolic regulation.[1] Recent metabolomic studies have highlighted a significant association between circulating and urinary levels of acetylglycine and various metabolic phenotypes, particularly those related to adiposity and fat metabolism.[2][3] This guide synthesizes the current scientific literature on acetylglycine, focusing on its potential as a biomarker for metabolic disorders. We present quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to support further research and drug development in this area.

Quantitative Data on Acetylglycine in Metabolic Disorders

The concentration of acetylglycine in biological fluids has been shown to be altered in metabolic disorders, particularly in obesity. The following tables summarize the key quantitative findings from studies comparing acetylglycine levels in individuals with metabolic disorders to healthy controls.

| Biological Matrix | Population | Condition | Acetylglycine Concentration (mmol/mol creatinine) | Fold Change | Reference |

| Urine | 21 participants with class III obesity | Obesity | 0.54 (0.30-0.90) | ↓ 0.53x | [4] |

| Urine | 21 healthy weight controls | Healthy | 1.02 (0.55-1.96) | - | [4] |

Note: Data are presented as median (interquartile range). Fold change is calculated as the median of the obesity group divided by the median of the healthy control group.

Further research is required to establish a comprehensive quantitative profile of acetylglycine in the serum or plasma of individuals with type 2 diabetes and metabolic syndrome.

Experimental Protocols

Accurate and reproducible quantification of acetylglycine is essential for its validation as a biomarker. The most common analytical method employed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantification of Acetylglycine in Human Plasma/Serum by UPLC-MS/MS

This protocol provides a general framework for the analysis of acetylglycine in plasma or serum.

3.1.1. Sample Preparation (Protein Precipitation)

-

Thaw plasma or serum samples on ice.

-

Vortex the sample for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of the plasma or serum sample.

-

Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C₂,¹⁵N-acetylglycine) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.[5]

3.1.2. UPLC-MS/MS Parameters

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)

-

MRM Transitions:

-

Acetylglycine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined empirically.

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined empirically.

-

-

Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated using a series of standards with known concentrations.

Quantification of Acetylglycine in Human Urine by UPLC-MS/MS

3.2.1. Sample Preparation (Dilute-and-Shoot)

-

Thaw urine samples at room temperature.

-

Vortex for 10 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to pellet any debris.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (in 50% methanol/water).

-

Vortex for 10 seconds.

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.[5]

3.2.2. UPLC-MS/MS Parameters

The UPLC-MS/MS parameters for urine analysis are similar to those for plasma/serum analysis and should be optimized accordingly.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which acetylglycine exerts its metabolic effects are an active area of investigation. Current evidence points towards its involvement in the regulation of adipogenesis and adipocyte function.

Biosynthesis and Degradation of Acetylglycine

Acetylglycine is synthesized from acetyl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). Its degradation back to acetate and glycine is also a key part of its metabolic cycle.

Potential Role in Adipocyte Differentiation and Function

While direct evidence for acetylglycine is still emerging, studies on the related compound N-acetylcysteine (NAC) provide strong indications of a potential mechanism. NAC has been shown to inhibit the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein beta (C/EBPβ), in 3T3-L1 adipocytes.[6][7] Given the structural similarity and shared metabolic precursors, it is plausible that acetylglycine may exert similar effects, potentially by acting as a signaling molecule that modulates the expression of genes involved in adipogenesis and lipid metabolism.[8]

Experimental and logical Workflows

The discovery and validation of biomarkers like acetylglycine follow a structured workflow, from initial untargeted metabolomics to targeted quantification and functional validation.

Conclusion and Future Directions

N-acetylglycine holds considerable promise as a biomarker for metabolic disorders, particularly those characterized by excess adiposity. Its altered levels in obesity and its potential role in regulating key adipogenic pathways underscore its clinical and scientific relevance. Future research should focus on:

-

Expanding Quantitative Studies: Large-scale cohort studies are needed to definitively establish the concentration ranges of acetylglycine in serum and plasma across a spectrum of metabolic disorders, including type 2 diabetes and metabolic syndrome.

-

Elucidating Molecular Mechanisms: Further investigation is required to determine the direct molecular targets of acetylglycine. Studies exploring its potential as a ligand for nuclear receptors like PPARs are warranted.

-

Therapeutic Potential: The inverse association of acetylglycine with adiposity suggests that modulating its levels or its downstream signaling pathways could be a novel therapeutic strategy for obesity and related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Glial Cell Functions by PPAR-γ Natural and Synthetic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional regulation of gene expression during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo [frontiersin.org]

- 8. N-Acetylcysteine affects obesity-related protein expression in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Acetylglycine in Protein Acetylation and Degradation: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: N-terminal (Nt) acetylation is one of the most common protein modifications in eukaryotes, profoundly influencing protein stability, function, and localization. This modification is catalyzed by N-terminal acetyltransferases (NATs) which utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl donor. The fate of Nt-acetylated proteins is often dictated by the Ac/N-end rule pathway, a branch of the ubiquitin-proteasome system that recognizes acetylated N-termini as degradation signals (Ac/N-degrons). Acetylglycine, an N-acetylated form of glycine, plays an indirect but significant role in this landscape. While not a direct participant in the enzymatic acetylation of proteins, its metabolism can contribute to the cellular pool of acetyl-CoA. This guide provides an in-depth examination of the metabolic role of acetylglycine, the enzymatic machinery of protein acetylation, the mechanics of the Ac/N-end rule pathway, and key experimental protocols for studying these processes.

The Metabolic Role of Acetylglycine as an Acetyl-CoA Precursor

N-acetylglycine is a metabolite that can be synthesized from glycine and acetyl-CoA by the enzyme glycine N-acyltransferase (GLYAT).[1][2] Conversely, it can be generated during the breakdown of larger acetylated proteins.[1] The catabolism of acetylglycine, mediated by enzymes such as aminoacylase I (ACY1), can release acetate and glycine.[1] The released acetate can be converted into acetyl-CoA, which serves as the essential acetyl donor for a multitude of biochemical reactions, including the N-terminal acetylation of proteins.[3][4] Thus, acetylglycine functions as a potential reservoir, indirectly fueling the very processes that determine protein fate.

The Machinery of N-Terminal Acetylation

N-terminal acetylation is the enzymatic transfer of an acetyl group from acetyl-CoA to the α-amino group of a protein's first amino acid.[3][5] This process is primarily co-translational, occurring as the nascent polypeptide chain emerges from the ribosome.[6] It is catalyzed by a family of N-terminal acetyltransferases (NATs), with at least seven distinct types identified in humans (NatA-NatF, NatH).[5] These enzymes exhibit specificities for different N-terminal amino acid sequences, allowing for a regulated modification landscape across the proteome.[1][6] For instance, NatA, the most prevalent NAT, typically acetylates proteins with small N-terminal residues like serine, alanine, and glycine after the initiator methionine has been cleaved.[6][7] This modification is considered largely irreversible and transforms the charged N-terminus into a neutral, more hydrophobic segment, impacting protein folding, interactions, and stability.[5][7][8]

The Ac/N-end Rule Pathway: A Route to Degradation

The stability of a protein can be directly linked to the identity of its N-terminal residue through the N-end rule pathway.[9][10] A critical branch of this system is the Ac/N-end rule pathway, which specifically targets proteins bearing an acetylated N-terminus for destruction.[9][11] In this pathway, the acetylated N-terminus serves as a degradation signal, or "Ac/N-degron".[9] This degron is recognized by specific E3 ubiquitin ligases, known as N-recognins (e.g., Doa10).[12] Upon recognition, the E3 ligase mediates the attachment of a polyubiquitin chain to the target protein. This polyubiquitination acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[12] This mechanism is vital for cellular quality control, eliminating misfolded proteins and regulating the levels of subunits within protein complexes.[13]

Quantitative Data on N-Terminal Acetylation

Quantitative proteomics has been instrumental in elucidating the prevalence and dynamics of N-terminal acetylation. These studies reveal the high frequency of this modification and demonstrate how genetic perturbations can drastically alter the acetylation status of specific proteins.

| Organism / Cell Line | Protein / Proteome Fraction | Condition | Percentage Acetylated | Reference |

| Human (HAP1 Cells) | IST1 | Wild-Type | >90% | [8] |

| Human (HAP1 Cells) | IST1 | NatC Knockout | <10% | [8] |

| Mycobacterium tuberculosis | Observed N-terminal Proteome | Standard Culture | 42.3% | [14] |

| Mycobacterium marinum | Observed N-terminal Proteome | Standard Culture | 41.4% | [14] |

| Human Proteome | Estimated Total | - | ~80% | [3][6] |

Experimental Protocols

In Vitro N-Terminal Acetyltransferase (NAT) Activity Assay

This protocol outlines a continuous fluorescence-based assay to measure NAT activity by detecting the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.[15][16]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). Prepare stock solutions of the NAT enzyme, a synthetic peptide substrate (e.g., H4-8), Acetyl-CoA, and the fluorescent probe ThioGlo4.

-

Reaction Mixture: In a 384-well microplate, dispense a premixture containing the NAT enzyme, Acetyl-CoA, and ThioGlo4 in the reaction buffer. Allow a 10-minute pre-incubation at 25°C.

-

Initiation: Initiate the reaction by adding the peptide substrate to each well.

-

Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence (Excitation: ~400 nm, Emission: ~465 nm) over time in kinetic mode. The rate of fluorescence increase is proportional to the NAT activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. This can be used to determine kinetic parameters like Km and Vmax.

Protein Stability Analysis via Cycloheximide (CHX) Chase Assay

This assay measures the in vivo half-life of a target protein by inhibiting new protein synthesis and tracking the degradation of the existing protein pool.[17][18]

Methodology:

-

Cell Culture: Grow eukaryotic cells to mid-logarithmic phase in appropriate media.

-

CHX Treatment: Add cycloheximide (CHX) to the cell culture medium to a final concentration that effectively blocks translation (e.g., 100 µg/mL).

-

Time Course Sampling: Immediately collect an aliquot of cells (t=0). Collect subsequent aliquots at various time points post-CHX addition (e.g., 30, 60, 120, 240 minutes).

-

Cell Lysis: Pellet the cells from each time point and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal loading.

-

Western Blot Analysis: Separate equal amounts of total protein from each time point by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the protein of interest. Use a stable loading control (e.g., Actin) to normalize the data.

-

Densitometry: Quantify the band intensity for the target protein at each time point. Plot the relative protein abundance against time to determine the protein's half-life.

References

- 1. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]

- 2. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 6. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The N-end rule pathway and regulation by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. [Progress on the role of N-end rule pathways in protein degradation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative N‑Terminal Footprinting of Pathogenic Mycobacteria Reveals Differential Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 18. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Acetylglycine: A Technical History of Discovery and Research

For Immediate Release

This in-depth technical guide explores the history of acetylglycine, from its initial discovery and synthesis in the 19th century to its contemporary understanding as a key metabolite. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's chemical synthesis, historical characterization, and biological significance.

Discovery and Early Synthesis

The first documented synthesis of acetylglycine is attributed to Kraut and Hartmann in 1865.[1] Their pioneering work involved the reaction of glycine with acetyl chloride. Shortly after, in 1884, the eminent chemist Theodor Curtius reported a method for synthesizing N-acetylated amino acids, including acetylglycine, by heating glycine with acetic anhydride.[1] This latter method, due to its simplicity and higher yield, became a foundational technique in peptide chemistry.

One of the most well-documented and reliable early methods for the preparation of acetylglycine is the reaction of glycine with acetic anhydride in an aqueous solution. This procedure, detailed in Organic Syntheses, has been a staple for the production of acetylglycine for decades.[2]

Experimental Protocols of Historical Synthesis

1.1.1. Synthesis of Acetylglycine via Glycine and Acetic Anhydride

This method, adapted from the procedure described in Organic Syntheses, remains a classic example of N-acetylation.[2]

-

Materials:

-

Glycine

-

Acetic anhydride (95%)

-

Water

-

Ice

-

-

Apparatus:

-

1-liter Erlenmeyer flask

-

Mechanical stirrer

-

Büchner funnel

-

Apparatus for vacuum evaporation

-

-

Methodology:

-

In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of glycine is dissolved in 300 cc of water with vigorous stirring.

-

Once the glycine is nearly dissolved, 215 g (2 moles) of 95% acetic anhydride is added in a single portion.

-

The mixture is stirred vigorously for 15-20 minutes, during which the solution will become hot, and acetylglycine may begin to crystallize.

-

The flask is then placed in a refrigerator overnight to ensure complete crystallization.

-

The precipitated acetylglycine is collected on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C.

-

The filtrate and washings are combined and evaporated to dryness under reduced pressure at 50-60°C. The residue is recrystallized from 75 cc of boiling water to yield a second fraction of acetylglycine.

-

Modern Synthesis Approaches

While the classical methods are still relevant, modern industrial synthesis of acetylglycine often employs a process called amidocarbonylation. This method involves the reaction of paraformaldehyde, acetamide, and carbon monoxide in the presence of a cobalt-containing catalyst.[3][4] This process is highly efficient and allows for large-scale production. More recently, greener synthesis routes are being explored, such as the one-pot synthesis from renewable N-acetyl glucosamine.[5][6]

Early Characterization and Physicochemical Properties

In the 19th and early 20th centuries, the characterization of a newly synthesized compound like acetylglycine relied on a combination of physical property measurements and elemental analysis. These techniques, though rudimentary by modern standards, were crucial in establishing the compound's identity and purity.

Table 1: Physicochemical Properties of Acetylglycine

| Property | Value | Reference(s) |

| Melting Point | 207-209 °C | [7] |

| Molecular Formula | C₄H₇NO₃ | [8] |

| Molecular Weight | 117.10 g/mol | [8] |

| Appearance | White crystalline powder | [7] |

Early analytical techniques would have included:

-

Elemental Analysis: Determining the empirical formula by measuring the percentage of carbon, hydrogen, nitrogen, and oxygen.

-

Melting Point Determination: A key indicator of purity.

-

Solubility Tests: Assessing the solubility in various solvents.

-

Crystallography: Early X-ray diffraction studies in the mid-20th century provided detailed structural information.[9]

Biological Significance and Metabolic Pathways

Acetylglycine is not merely a synthetic curiosity; it is a naturally occurring metabolite found in various organisms, including humans.[8] It plays a role in several biological processes and is synthesized endogenously through a specific enzymatic pathway.

The Glycine N-Acyltransferase (GLYAT) Pathway

The primary route for the biosynthesis of acetylglycine and other N-acylglycines is the Glycine N-Acyltransferase (GLYAT) pathway.[10] This mitochondrial enzyme catalyzes the conjugation of an acyl-CoA molecule with glycine. In the case of acetylglycine, acetyl-CoA serves as the acyl donor.

The overall reaction is as follows:

Acetyl-CoA + Glycine ⇌ N-Acetylglycine + Coenzyme A

This pathway is crucial for the detoxification of certain xenobiotics and the metabolism of endogenous compounds.[11]

Regulation and Function

The activity of the GLYAT enzyme family is subject to regulation, including post-translational modifications such as lysine acetylation, which can modulate enzyme function.[2] Dysregulation of glycine metabolism and the GLYAT pathway has been implicated in certain metabolic disorders.[9] Furthermore, GLYAT expression has been found to be suppressed in hepatocellular carcinoma, suggesting a potential role as a biomarker.[12]

Visualizing the Core Concepts

To further elucidate the key processes discussed, the following diagrams have been generated using the DOT language.

Historical Synthesis of Acetylglycine

Caption: A simplified workflow of the historical synthesis of acetylglycine.

The Glycine N-Acyltransferase (GLYAT) Pathway

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2): IMPLICATIONS FOR PRODUCTION OF GLYCINE-CONJUGATED SIGNALING MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 4. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]

- 5. journal.bcrec.id [journal.bcrec.id]

- 6. One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

The Role of Acetylglycine in Detoxification: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetylglycine, and more broadly, the process of N-acylglycine formation, represents a critical component of Phase II detoxification metabolism. This pathway, primarily mediated by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT), facilitates the conjugation of glycine with a variety of endogenous and xenobiotic acyl-CoA molecules. This conjugation reaction serves to transform lipophilic and potentially toxic compounds into more water-soluble, less toxic metabolites that are readily excretable in urine. This guide provides a comprehensive overview of the biochemical pathways involving acetylglycine and other N-acylglycines, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and visualizes key processes to support research and development in toxicology and pharmacology.

The Glycine Conjugation Pathway

The glycine conjugation pathway is a two-step enzymatic process central to the detoxification of a wide array of compounds.[1][2]

Step 1: Acyl-CoA Formation: Carboxylic acids, both from xenobiotic sources (e.g., benzoate, salicylate) and endogenous metabolism (e.g., medium-chain fatty acids, metabolites from organic acidemias), are first activated to their corresponding acyl-coenzyme A (CoA) thioesters.[1][3] This activation is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid:CoA ligases, such as ACSM2B.[1]

Step 2: Glycine Conjugation: The acyl-CoA intermediate then serves as a substrate for Glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[4][5][6] GLYAT catalyzes the transfer of the acyl group to the amino group of glycine, forming an N-acylglycine (e.g., N-benzoylglycine, also known as hippuric acid), and regenerating free CoASH.[1][6] This reaction is crucial for maintaining mitochondrial CoASH homeostasis.[7][8]

The resulting N-acylglycines are more hydrophilic and can be more readily transported out of the mitochondria and excreted from the body, thus detoxifying the parent compound.[1]

Signaling Pathway Diagram

Caption: The mitochondrial glycine conjugation pathway for detoxification.

Quantitative Data on GLYAT Enzyme Kinetics

The catalytic efficiency of GLYAT is a key determinant in the rate of glycine conjugation. Significant inter-individual variation in this capacity has been observed, partly attributable to genetic polymorphisms in the GLYAT gene.[1][4] The following tables summarize kinetic parameters for different GLYAT haplotypes, with the 156Asn>Ser variant considered the reference due to its high frequency in most populations.[1]

Table 1: Relative Enzyme Activity of GLYAT Haplotypes

| Haplotype | Relative Enzyme Activity (%) | Haplotype Frequency (%) |

| 156Asn>Ser | 100.0 | 69.9 |

| 17Ser>Thr,156Asn>Ser | 49.4 | 21.5 |

| 156Asn>Ser,199Arg>Cys | 12.3 | 0.02 |

| Data sourced from a study by Badenhorst et al. (2021), where activity was measured with 20 mM glycine and 80 µM benzoyl-CoA.[1] |

Table 2: Bi-Substrate Enzyme-Kinetic Parameters of GLYAT Variants

| Haplotype | Vf (µmol min-1 mg protein-1) | kcat (s-1) | s0.5,gly (mM) | hgly | s0.5,benz (µM) | hbenz |

| 156Asn>Ser | 0.85 ± 0.06 | 0.48 ± 0.03 | 23 ± 2 | 1.6 ± 0.1 | 97 ± 3 | 2.1 ± 0.1 |

| 17Ser>Thr,156Asn>Ser | 0.62 ± 0.02 | 0.35 ± 0.01 | 29 ± 3 | 1.3 ± 0.1 | 118 ± 7 | 1.5 ± 0.1 |

| 156Asn>Ser,199Arg>Cys | 0.083 ± 0.005 | 0.047 ± 0.003 | 30 ± 3 | 1.4 ± 0.1 | 61 ± 3 | 3.5 ± 0.5 |

| Parameters were estimated from a global fit of initial rate data to a two-substrate Hill equation. Vf: maximal forward velocity; kcat: catalytic rate constant; s0.5: half-saturation constant; h: Hill coefficient; gly: glycine; benz: benzoyl-CoA.[1][9] |

These data indicate that genetic variants can significantly impact GLYAT's catalytic activity, with rarer haplotypes often being less active.[1][9] Notably, the enzyme exhibits cooperative binding kinetics for both substrates, particularly for benzoyl-CoA.[1]

Experimental Protocols

Recombinant GLYAT Haplotype Expression and Purification

This protocol is adapted from Badenhorst et al. (2021).[1]

-

Expression: The desired GLYAT haplotype variants (e.g., 156Asn>Ser) are expressed as recombinant proteins. The expression is typically conducted in a suitable host, such as E. coli. For enhanced protein stability and yield, the expression medium can be supplemented with 0.5% glycine. The purified proteins often include an N-terminal fusion tag (e.g., Trx-tag followed by a 6X His-tag) to facilitate purification.

-

Purification: Nickel-affinity chromatography is used to purify the His-tagged recombinant proteins from the cell lysate.

-

Storage: For long-term storage, purified enzyme preparations are supplemented with glycerol to a final concentration of 10%, snap-frozen in liquid nitrogen, and stored at -80 °C.

-

Protein Quantification: Protein concentration is determined using a fluorometric method, such as the Qubit Protein Assay Kit.

Bi-Substrate Kinetic Analysis of GLYAT

This method allows for the detailed characterization of enzyme kinetics by varying the concentrations of both substrates simultaneously.[1]

-

Assay Setup: Enzyme assays are performed in a suitable buffer system.

-

Substrate Concentrations: A grid of concentrations for both glycine and the acyl-CoA substrate (e.g., benzoyl-CoA) is prepared. The ranges should be wide enough to observe the full kinetic profile, including substrate saturation and potential cooperativity.

-

Reaction Initiation and Monitoring: The reaction is initiated by adding a known amount of purified GLYAT enzyme. The rate of product formation (N-acylglycine) or CoA release is monitored over time using a suitable detection method.

-

Data Analysis:

-

Initial rates are determined for each combination of substrate concentrations.

-

Due to observed cooperative substrate binding, the data are fitted to a two-substrate Hill equation rather than a standard Michaelis-Menten model.

-

A global fit using non-linear regression is performed across the entire dataset to obtain a single, robust set of enzyme-kinetic parameters (Vf, kcat, s0.5, and h for each substrate).

-

Experimental Workflow Diagram

Caption: Workflow for bi-substrate kinetic analysis of GLYAT.

Broader Implications and Future Directions

The efficiency of the glycine conjugation pathway has significant implications for both endogenous metabolism and the safety and efficacy of pharmaceuticals.

-

Drug Metabolism: Many drugs and their metabolites are carboxylic acids that can be substrates for this pathway.[7] Understanding an individual's GLYAT genotype and corresponding enzyme activity could help predict drug clearance rates and potential for toxicity.

-

Metabolic Diseases: In several inborn errors of metabolism (organic acidemias), toxic acyl-CoA species accumulate.[3] GLYAT can detoxify these intermediates by conjugating them to glycine, and glycine supplementation is a therapeutic strategy in some of these conditions.[1][3]

-

Glycine Availability: The capacity of this pathway can be limited by the availability of glycine.[1][3] Conditions associated with glycine deficiency, such as obesity, may impair detoxification capacity.[10][11]

Future research should continue to explore the substrate specificity of different GLYAT variants for a wider range of xenobiotic and endogenous compounds. Developing reliable in vivo probes to assess an individual's glycine conjugation capacity would be a valuable tool for personalized medicine and toxicology.

References

- 1. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. GLYAT - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic impact of dietary glycine supplementation in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Acetylglycine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantitative analysis of acetylglycine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (N-acetylglycine-d3) to ensure accuracy and precision. The chromatographic and mass spectrometric conditions have been optimized for high throughput and reliable quantification. This protocol is suitable for clinical research, metabolomics studies, and in the assessment of drug development processes where acetylglycine is a relevant biomarker.

Introduction

N-acetylglycine is an N-acyl conjugate of glycine that can be found as a minor constituent in various foods and serves as a biomarker in certain metabolic pathways. Accurate quantification of acetylglycine in biological matrices like plasma is crucial for understanding its physiological roles and its association with metabolic disorders. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1] This protocol details a robust method for the determination of acetylglycine in human plasma, which has been validated to meet the stringent requirements of bioanalytical method validation.

Experimental

Materials and Reagents

-

N-Acetylglycine (analytical standard)

-

N-Acetylglycine-d3 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Standard and Internal Standard Stock Solutions

-

Acetylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylglycine in ultrapure water to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-acetylglycine-d3 in ultrapure water to a final concentration of 1 mg/mL.

Store stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation

The following protein precipitation protocol is a common and effective method for preparing plasma samples for acetylglycine analysis.

-

Thaw plasma samples on ice.

-

Vortex the plasma sample for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (N-acetylglycine-d3) at a concentration of 50 ng/mL.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps in the quantitative analysis of acetylglycine.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98.0 | 2.0 |

| 2.5 | 2.0 | 98.0 |

| 3.5 | 2.0 | 98.0 |

| 3.6 | 98.0 | 2.0 |

| 5.0 | 98.0 | 2.0 |

Mass Spectrometry:

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Source Temp. | 500°C |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Acetylglycine and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Acetylglycine | 118.1 | 76.1 | 100 |

| 118.1 | 43.1 | 100 | |

| N-Acetylglycine-d3 (IS) | 121.1 | 79.1 | 100 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Logical Flow of LC-MS/MS Analysis

Caption: Logical diagram of the LC-MS/MS process from sample introduction to data acquisition.

Method Validation and Performance

The method was validated for linearity, sensitivity, accuracy, and precision. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards using a linear regression with 1/x weighting.

Table 3: Summary of Quantitative Method Performance

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% Bias) | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Mean Extraction Recovery | > 85% |

Note: These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of acetylglycine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variations in sample processing.[1] This protocol is well-suited for applications in clinical research for the study of metabolic pathways and in pharmaceutical development for monitoring relevant biomarkers.

References

Application of Acetylglycine in Peptidomimetics Research: Enhancing Stability and Modulating Activity

Issued: December 14, 2025

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the high specificity and potency of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A primary degradation pathway for therapeutic peptides is cleavage by exopeptidases, which target the free N- or C-termini. N-terminal acetylation, effectively capping the peptide with an acetyl group, is a simple yet powerful strategy to block this degradation route. Acetylglycine (N-acetylglycine) serves as a fundamental building block and conceptual model for this modification. By incorporating an acetyl group at the N-terminus, researchers can significantly enhance the proteolytic resistance of a peptide.[1][2] This modification neutralizes the positive charge of the N-terminal amine, which can also critically influence receptor binding, membrane permeability, and overall biological activity in a context-dependent manner.[3]

These application notes provide an overview of the use of N-terminal acetylation in peptidomimetics, focusing on enhancing stability and modulating bioactivity. Detailed protocols for the synthesis, modification, and evaluation of N-acetylated peptides are provided for researchers in drug development.

Application Note 1: Enhancement of Proteolytic Stability

One of the most significant advantages of N-terminal acetylation is the dramatic improvement in peptide stability in the presence of proteases. The acetyl group acts as a shield, preventing recognition and cleavage by aminopeptidases, which are ubiquitous in plasma and tissues. This modification can extend the circulating half-life of a peptide from minutes to many hours, a critical factor for therapeutic efficacy.[4]

Key Advantages:

-

Blocks Exopeptidase Degradation: Prevents enzymatic cleavage at the N-terminus.

-

Increases Plasma Half-Life: Enhances bioavailability and duration of action.[5]

-

Simple Modification: Can be easily incorporated during standard solid-phase peptide synthesis (SPPS).[4]

Quantitative Data on Stability Enhancement

The following table summarizes data from studies comparing the stability of unmodified peptides to their N-terminally acetylated analogs in human plasma or serum.

| Peptide Sequence | Modification | Half-Life (t½) in Human Plasma/Serum | Fold Increase in Stability | Reference |

| PD (Anionic) | None | < 0.5 hours | - | [5] |

| Ac-PD | N-terminal Acetylation | 20.7 hours | > 40x | [5] |

| AD (Anionic) | None | < 0.5 hours | - | [5] |

| Ac-AD | N-terminal Acetylation | 8.64 hours | > 17x | [5] |

| PK (Cationic) | None | < 0.5 hours | - | [5] |

| Ac-PK | N-terminal Acetylation | < 0.5 hours | No significant change | [5] |

| Lfc | None | 0.5 hours | - | [4] |

| Ac-Lfc | N-terminal Acetylation | 1.5 hours | 3x | [4] |

Note: The effect of acetylation on stability can be influenced by the overall charge of the peptide, with anionic peptides showing a more pronounced increase in stability in some studies.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cem.de [cem.de]

- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Acetylglycine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

Acetylglycine (N-acetylglycine) is a key endogenous metabolite, and its quantification in biological matrices is crucial for various research areas, including the study of metabolic disorders and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of small molecules like acetylglycine. However, due to its polar nature and low volatility, direct GC analysis of acetylglycine is challenging. Chemical derivatization is a necessary step to convert acetylglycine into a more volatile and thermally stable form, enabling its successful separation and detection by GC-MS.

This document provides detailed application notes and experimental protocols for three common derivatization techniques for acetylglycine: silylation, esterification, and acylation. These notes are intended for researchers, scientists, and drug development professionals familiar with basic laboratory and analytical techniques.

Derivatization Strategies for Acetylglycine

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group of acetylglycine with a less polar, more volatile chemical group. The most common approaches are:

-

Silylation: This is a widely used technique where the active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. Silylated derivatives are generally volatile and thermally stable.[1]

-

Esterification: This method involves the conversion of the carboxylic acid group into an ester, typically a methyl ester. This is often achieved by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.

-

Acylation: In this approach, the active hydrogen is replaced by an acyl group. Chloroformate reagents, such as isobutyl chloroformate, are frequently used for this purpose. This method can be performed in an aqueous medium.[2]

The choice of derivatization method depends on several factors, including the sample matrix, the desired sensitivity, and the available instrumentation.

Quantitative Data Summary

The following table summarizes key quantitative data for different acetylglycine derivatives to facilitate comparison.

| Derivatization Method | Reagent | Derivative | Molecular Weight of Derivative ( g/mol ) | Key Mass Fragments (m/z) |

| Silylation | BSTFA or MSTFA | Acetylglycine-TMS | 189.28 | 174, 130, 145, 104, 132[3][4] |

| Esterification | Methanol/Acetyl Chloride | Acetylglycine Methyl Ester | 131.13 | 118, 72, 43, 30[3][5] |

| Acylation | Isobutyl Chloroformate | Acetylglycine Isobutyl Ester | 173.19 | Data not readily available in literature |

Note: The mass fragments listed are for the primary derivatives. Fragmentation patterns can vary depending on the GC-MS instrument and conditions.

Experimental Protocols

Silylation using BSTFA with TMCS catalyst

This protocol is adapted from general procedures for the silylation of amino acids and is suitable for acetylglycine.[6]

Materials:

-

Acetylglycine standard or dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Aprotic solvent (e.g., Dichloromethane, Hexane)

-

GC vials with inserts

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Transfer the dried sample (typically <100 µg) to a GC vial.

-

Reagent Addition: Add 100 µL of an aprotic solvent to the vial. To this, add 25 µL of BSTFA and 25 µL of anhydrous pyridine. The pyridine acts as a catalyst.[6]

-

Reaction: Tightly cap the vial and heat at 65-75°C for 30-45 minutes.[6] The exact time and temperature may require optimization.

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Esterification to form Methyl Ester

This protocol is based on a common method for the methylation of amino acids.[7][8]

Materials:

-

Acetylglycine standard or dried sample extract

-

Methanol (anhydrous)

-

Acetyl chloride

-

GC vials with inserts

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.

-

Reagent Preparation: Prepare the methylation reagent by carefully and slowly adding acetyl chloride to anhydrous methanol (e.g., 4:25 v/v). This reaction is exothermic and should be performed in a fume hood with appropriate safety precautions.[7]

-

Reaction: Add the freshly prepared methanolic HCl reagent to the dried sample. Cap the vial tightly and heat at 70°C for 1 hour.[7]

-

Solvent Evaporation: After cooling, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Acylation using Isobutyl Chloroformate

This protocol is adapted from a procedure for the derivatization of amino acids in an aqueous medium.[2][9]

Materials:

-

Acetylglycine standard or sample in aqueous solution

-

Isobutanol

-

Pyridine

-

Isobutyl chloroformate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Vortex mixer

-

Centrifuge

Procedure:

-

pH Adjustment: Adjust the pH of the aqueous sample to 9-10 with saturated sodium bicarbonate solution. This ensures the carboxylic acid is in its carboxylate form.[9]

-

Reagent Addition: To the sample, add isobutanol, pyridine, and isobutyl chloroformate in a 4:3:3 ratio. The total volume of reagents will depend on the sample volume.

-

Reaction and Extraction: Vortex the mixture vigorously for 30 seconds. Add hexane to extract the derivatized acetylglycine isobutyl ester. Vortex again and centrifuge to separate the layers.

-

Analysis: Collect the upper hexane layer for GC-MS analysis.

Workflow and Pathway Diagrams

The following diagrams illustrate the derivatization workflows and the chemical transformations involved.

Caption: General workflow for the derivatization of acetylglycine for GC-MS analysis.

Caption: Chemical derivatization pathways of acetylglycine.

Conclusion

The derivatization of acetylglycine is a critical step for its reliable quantification by GC-MS. Silylation, esterification, and acylation are all viable methods, each with its own advantages and considerations. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers to select and implement the most suitable derivatization strategy for their specific analytical needs. Proper optimization of the chosen method is essential to ensure accurate and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]

- 5. Methyl acetylglycinate [webbook.nist.gov]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. coresta.org [coresta.org]

Application Notes and Protocols for Enzyme Kinetic Assays Using Acetylglycine as a Substrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing acetylglycine and its components (acetyl-CoA and glycine) as substrates in enzyme kinetic assays for two key enzymes: Aminoacylase-1 (ACY1) and Glycine N-acyltransferase (GLYAT). The protocols are designed to be adaptable for various research and drug development applications, including enzyme characterization, inhibitor screening, and pathway analysis.

Aminoacylase-1 (ACY1) Kinetic Assay: Hydrolysis of Acetylglycine

Aminoacylase-1 (ACY1) is a cytosolic, zinc-dependent metalloenzyme that catalyzes the hydrolysis of N-acetylated amino acids to their corresponding free amino acid and acetate.[1] This function is crucial for the catabolism of N-acetylated proteins. Assaying ACY1 activity is relevant in studying inborn errors of metabolism, such as ACY1 deficiency, which leads to the accumulation of N-acetylated amino acids in urine.

Signaling Pathway: ACY1-mediated Hydrolysis

Caption: Hydrolysis of N-Acetylglycine by Aminoacylase-1.

Experimental Protocol: Fluorometric Detection of Glycine

This protocol describes a continuous kinetic assay for ACY1 using a fluorometric method to detect the product, glycine.

Materials:

-

Purified or recombinant Aminoacylase-1 (ACY1)

-

N-Acetylglycine substrate

-

Glycine Assay Kit (e.g., Sigma-Aldrich MAK261 or similar)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Microplate reader capable of fluorescence detection (λex = 535 nm / λem = 587 nm)

-

96-well black microplates

Procedure:

-

Prepare Glycine Standards: Prepare a series of glycine standards in Assay Buffer as per the manufacturer's instructions to generate a standard curve.

-

Prepare Reagents:

-

Prepare a stock solution of N-acetylglycine in Assay Buffer.

-

Dilute the ACY1 enzyme to the desired concentration in Assay Buffer.

-

-

Set up the Reaction:

-

In a 96-well plate, add varying concentrations of N-acetylglycine substrate.

-

Add the components of the Glycine Assay Kit (excluding the enzyme mix that detects glycine) to each well.

-

Initiate the reaction by adding a fixed concentration of ACY1 to each well.

-

The final reaction volume should be consistent across all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots for each substrate concentration.

-

Convert the fluorescence units to glycine concentration using the glycine standard curve.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Quantitative Data

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Source Organism |

| Aminoacylase-1 | N-Acetyl-L-methionine | 0.84 ± 0.04 | 287 ± 7 | Porcine |

| Aminoacylase-1 | N-Acetyl-L-methionine | 1.25 ± 0.07 | 220 ± 7 | Recombinant Porcine |

Note: 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

Glycine N-acyltransferase (GLYAT) Kinetic Assay: Synthesis of Acetylglycine

Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that catalyzes the transfer of an acyl group from an acyl-CoA to the N-terminus of glycine. This reaction is a key step in the detoxification of xenobiotic and endogenous organic acids.

Signaling Pathway: GLYAT-mediated Synthesis

Caption: Synthesis of N-Acetylglycine by GLYAT.

Experimental Protocol: DTNB-based Colorimetric Assay

This protocol outlines a continuous spectrophotometric assay for GLYAT activity by measuring the release of Coenzyme A (CoA) using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between the free thiol group of CoA and DTNB produces 2-nitro-5-thiobenzoate (TNB), which can be quantified by its absorbance at 412 nm.

Materials:

-

Purified or recombinant Glycine N-acyltransferase (GLYAT)

-

Acetyl-CoA

-

Glycine

-

DTNB (Ellman's reagent)

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0

-

Spectrophotometer capable of kinetic measurements at 412 nm

-

96-well clear microplates or cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of Acetyl-CoA, Glycine, and DTNB in Assay Buffer.

-

-

Set up the Reaction:

-

In a microplate well or cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

A fixed concentration of DTNB (e.g., 100 µM)

-

Varying concentrations of one substrate (e.g., Acetyl-CoA) while keeping the other substrate (Glycine) at a fixed, saturating concentration.

-

-

Add a known amount of purified GLYAT enzyme.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding the variable substrate (e.g., Acetyl-CoA).

-

-

Kinetic Measurement:

-

Immediately start monitoring the increase in absorbance at 412 nm in a spectrophotometer.

-

Record data at regular intervals (e.g., every 30 seconds) for a sufficient period to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate to the concentration of CoA released per minute using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Experimental Workflow Diagram

Caption: Workflow for GLYAT Kinetic Assay using DTNB.

Quantitative Data

The following table summarizes the apparent steady-state kinetic constants for mouse Glycine N-acyltransferase (mGLYAT) with Acetyl-CoA and Glycine as substrates.